molecular formula C26H22ClN3O3S B15017258 6-chloro-3-[5-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[5-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one

Cat. No.: B15017258
M. Wt: 492.0 g/mol
InChI Key: MUTUPEBGAFLPDJ-UHFFFAOYSA-N
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Description

6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various scientific fields. Its structure comprises a quinoline core substituted with a methanesulfonyl group, a pyrazole ring, and phenyl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonyl chloride, phenylboronic acids, and various catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, which can be further utilized in various applications .

Scientific Research Applications

6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyrazole-containing molecules, such as:

Uniqueness

The uniqueness of 6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C26H22ClN3O3S

Molecular Weight

492.0 g/mol

IUPAC Name

6-chloro-3-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H22ClN3O3S/c1-16-8-10-17(11-9-16)23-15-22(29-30(23)34(2,32)33)25-24(18-6-4-3-5-7-18)20-14-19(27)12-13-21(20)28-26(25)31/h3-14,23H,15H2,1-2H3,(H,28,31)

InChI Key

MUTUPEBGAFLPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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